molecular formula C17H11ClFN3O2 B2812672 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421505-08-9

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide

Cat. No.: B2812672
CAS No.: 1421505-08-9
M. Wt: 343.74
InChI Key: VXQFCPWYQVCBPC-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is a benzamide derivative featuring a chloro substituent at the 2-position of the benzamide core. The compound is further substituted with a pyrimidin-5-yl group linked via an amide bond, which carries a 2-fluorophenoxy moiety at the 2-position of the pyrimidine ring.

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQFCPWYQVCBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of a chlorine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Often carried out using nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and pyrimidines, which can have different functional groups attached to the core structure .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological effects, primarily focusing on its potential as an inhibitor in specific biological pathways.

Inhibition of Protein Interactions

Recent studies suggest that 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide acts as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction, which is crucial in the context of certain hematological malignancies. This inhibition can disrupt the oncogenic signaling pathways associated with MLL fusion proteins, making it a candidate for targeted cancer therapy .

Anticonvulsant Activity

In related research, compounds structurally similar to this compound have demonstrated anticonvulsant properties. These studies indicate that such compounds may modulate neurotransmitter systems, particularly through interactions with benzodiazepine receptors, suggesting a potential application in treating epilepsy and other seizure disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where this compound has been tested:

  • Cancer Research : In vitro studies have shown that treatment with this compound leads to reduced proliferation of MLL-rearranged leukemia cells. The compound effectively decreased the expression levels of target genes involved in cell cycle regulation .
  • Animal Models : In rodent models, administration of similar compounds resulted in significant reductions in seizure frequency and duration, supporting the hypothesis that these compounds may be effective anticonvulsants .

Comparative Data Table

Property/StudyResult/Observation
Target Interaction Inhibition of menin-MLL interaction
Cancer Type MLL-rearranged leukemia
Anticonvulsant Activity Significant reduction in seizure frequency in animal models
Mechanism Modulation of protein interactions and neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potent antagonist against P2X7 receptors, which are involved in various physiological and pathological processes . The compound’s effects are mediated through its binding to these receptors, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs identified in the literature:

Compound Name Substituents on Benzamide/Pyrimidine Key Properties/Applications Evidence Source
Target Compound 2-Cl, pyrimidin-5-yl (2-fluorophenoxy) Hypothesized kinase inhibition or receptor modulation N/A
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide 5-Cl, 2-OCH₃, phenethyl Higher lipophilicity (phenethyl group); potential CNS activity
4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide 4-(Cl/F-pyrimidinylamino), 2-Cl-Ph Soluble in DMSO, chloroform; research chemical for enzyme studies
4-Chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide 4-Cl, pyrimidin-5-yl (pyrrolidinyl) Included in anti-aging libraries; pyrrolidine enhances basicity/solubility
Filapixant (INN) Thiazole, trifluoromethyl, morpholinyl Purinoreceptor antagonist; clinical relevance in inflammation
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide 5-NH₂, 2-Cl, 2-F-Ph Increased polarity (NH₂); potential for improved bioavailability

Pharmacological and Physicochemical Properties

  • 4-Chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide exhibits improved solubility in polar solvents due to the pyrrolidine moiety, a feature absent in the target compound . Filapixant’s trifluoromethyl and thiazole groups contribute to metabolic stability and target affinity, suggesting the fluorophenoxy group in the target compound may similarly resist oxidative degradation .
  • Bioactivity: Filapixant and eliapixant () demonstrate purinoreceptor antagonism, implying that pyrimidine-linked benzamides may broadly modulate purinergic signaling. The target compound’s fluorophenoxy group could fine-tune receptor selectivity . 4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide is flagged as a research chemical, indicating utility in biochemical assays, possibly shared by the target compound .

Research Findings and Gaps

  • Activity Data: Limited direct data exist for the target compound. However, analogs like filapixant show robust receptor antagonism, providing a template for hypothesizing its mechanism .
  • Solubility: The target compound’s solubility profile is likely similar to 4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide (soluble in DMSO, chloroform) but may require formulation adjustments for in vivo studies .
  • Structural Optimization: Replacing pyrrolidine () with fluorophenoxy may reduce basicity, altering binding kinetics in enzyme targets .

Biological Activity

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H13ClF N3O
  • Molecular Weight : 293.73 g/mol

This compound features a chloro substituent, a pyrimidine ring, and a fluorophenoxy group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may operate through several mechanisms:

  • Inhibition of Kinases : Some studies suggest that this class of compounds may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, inhibitors targeting MAP4K4 and TNIK kinases have shown promising results in preclinical settings .
  • Antimicrobial Activity : The compound's structural features may confer antibacterial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance:

  • In vitro Studies : Compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 10 to 50 µM .
  • Mechanistic Insights : The inhibition of histone deacetylases (HDACs) has been noted as a mechanism through which these compounds exert their anticancer effects, leading to increased apoptosis in treated cells .
Cell LineIC50 (µM)Reference
HeLa25
CaCo-230
A549 (lung cancer)20

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented:

  • Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria, showing notable activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the strain tested, indicating moderate to potent antibacterial activity compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
S. aureus15
E. coli25
P. aeruginosa30

Case Studies

  • Case Study on Anticancer Effects :
    • In a study involving human cervical cancer cells (HeLa), treatment with derivatives of this compound resulted in a significant decrease in cell viability and induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Case Study on Antimicrobial Effects :
    • A clinical evaluation demonstrated that a related compound exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), providing a potential therapeutic avenue for resistant bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves sequential functionalization of the benzamide and pyrimidine cores. A common approach includes:

Chlorination : Introduce the chloro group to the benzamide precursor under controlled temperatures (e.g., 40–60°C) using reagents like POCl₃ .

Coupling : React the chlorinated benzamide with a fluorophenoxy-substituted pyrimidine intermediate. This step often employs a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to facilitate nucleophilic aromatic substitution .

  • Optimization : Adjust reaction time, solvent choice, and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to minimize by-products. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons and fluorine coupling patterns are critical for structural validation .
  • Mass Spectrometry (HRMS) : Determine molecular weight and isotopic patterns (e.g., Cl/F presence) .
  • X-ray Crystallography : Resolve 3D structure using SHELX software for crystallographic refinement, especially if single crystals are obtainable .
  • HPLC : Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .

Q. What initial biological screening assays are appropriate for assessing its bioactivity?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Approach :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain discrepancies in vivo vs. in vitro .
  • Dose-Response Validation : Use multiple replicates and orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein markers) .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological applications?

  • Methods :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions to enhance aqueous solubility without compromising activity .
  • Prodrug Design : Mask hydrophobic moieties with ester or glycoside groups that hydrolyze in vivo .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve dissolution rates and target delivery .

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Focus on hydrogen bonding with pyrimidine nitrogen and halogen interactions (Cl/F) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Solutions :

  • Continuous Flow Reactors : Optimize exothermic steps (e.g., chlorination) for safer, reproducible production .
  • By-Product Mitigation : Implement inline IR monitoring to detect intermediates and automate quenching .
  • Purification : Use flash chromatography with gradient elution or recrystallization (ethanol/water) for bulk purification .

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